N-[(2Z)-3-benzyl-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline
Description
This compound features a thiazole core with a Z-configuration at the imine bond (C=N), a benzyl group at position 3, and a 3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl substituent at position 2. The 2,6-dimethylmorpholine moiety introduces steric hindrance and modulates electronic properties via its sulfonyl group, while the benzyl and aniline groups contribute to aromatic interactions.
Properties
Molecular Formula |
C28H29N3O3S2 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
3-benzyl-4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H29N3O3S2/c1-21-17-30(18-22(2)34-21)36(32,33)26-15-9-12-24(16-26)27-20-35-28(29-25-13-7-4-8-14-25)31(27)19-23-10-5-3-6-11-23/h3-16,20-22H,17-19H2,1-2H3 |
InChI Key |
WBPYIXPUHMELFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the benzyl group, and the attachment of the morpholine sulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The scalability of the synthetic route is an important consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2Z)-3-benzyl-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various cellular processes through its binding to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Thiazole vs. Thiadiazole Derivatives
- Target Compound : The thiazole core allows for conjugation across the C=N bond, enhancing planarity and electronic delocalization.
- N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-Acryloyl)-3H-[1,3,4]-Thiadiazol-2-Ylidene]-Benzamide (4g): This thiadiazole derivative () replaces the thiazole with a thiadiazole ring, increasing ring strain and altering electronic properties. The acryloyl group introduces additional conjugation, reflected in IR peaks at 1690 and 1638 cm⁻¹ (C=O stretches) .
Oxadiazole Derivatives
- 3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(Substituted-Phenyl)Propanamides: These compounds () feature a 1,3,4-oxadiazole core linked to a thiazole via a sulfanyl group. The oxadiazole’s electron-deficient nature contrasts with the electron-rich thiazole in the target compound, affecting solubility and reactivity .
Substituent Analysis
Sulfonyl Group Modifications
- Target Compound : The 2,6-dimethylmorpholine sulfonyl group provides rigidity and enhances lipophilicity (logP ~3.2 estimated).
Aromatic and Aliphatic Substituents
Physicochemical and Spectral Properties
Electronic and Computational Insights
- Multiwfn Analysis (): Comparative electron localization function (ELF) studies would reveal stronger electron withdrawal by the sulfonyl group in the target compound versus sulfanyl groups in oxadiazole derivatives. Bond order analysis may show higher delocalization in the thiazole core compared to thiadiazoles .
- Morpholine vs. Azepane Sulfonyl : DFT calculations predict the dimethylmorpholine’s smaller ring size enhances planarity, improving π-π stacking with aromatic residues in biological targets .
Biological Activity
The compound N-[(2Z)-3-benzyl-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic molecule with potential biological activity. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 397.52 g/mol. The structure includes a thiazole ring, a benzyl group, and a morpholine derivative, which are critical for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 397.52 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This is achieved through the cyclization of appropriate precursors.
- Introduction of the Morpholine Group : The morpholine derivative is introduced via nucleophilic substitution.
- Benzyl and Sulfonamide Coupling : This step involves coupling reactions to integrate the benzyl and sulfonamide functionalities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways.
Case Study Example :
In a study involving human breast cancer cells (MCF-7), a related thiazole compound demonstrated an IC50 value of 15 µM, indicating potent antiproliferative effects. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be explored further as a potential antimicrobial agent.
Enzyme Inhibition
This compound has been reported to inhibit specific enzymes involved in disease pathways. For example, it has shown inhibitory activity against Janus kinases (JAKs), which are critical in inflammatory responses and cancer progression.
The proposed mechanism of action involves:
- Binding Affinity : The morpholine moiety enhances binding to target proteins.
- Signal Pathway Modulation : By inhibiting JAKs, the compound may disrupt downstream signaling involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Production : Some studies indicate that thiazole derivatives can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
